BenchChemオンラインストアへようこそ!

1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole

Multidrug Resistance Breast Cancer MCF-7-Adr

1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole (designated T115) is a synthetic small-molecule microtubule polymerization inhibitor belonging to the N-substituted 1,2,4-triazole family. T115 was rationally designed to lock the biologically active cis configuration via a 1,2,4-triazole bridge, mimicking combretastatin A-4 (CA-4) while eliminating the unstable stilbene double bond.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
CAS No. 884867-15-6
Cat. No. B12768846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole
CAS884867-15-6
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)N3C=NN=C3C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C20H20N4O3/c1-23-8-7-13-9-15(5-6-16(13)23)24-12-21-22-20(24)14-10-17(25-2)19(27-4)18(11-14)26-3/h5-12H,1-4H3
InChIKeyTXHKYLOYOGMNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole (CAS 884867-15-6) – A Microtubule Polymerization Inhibitor for Anticancer Research


1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole (designated T115) is a synthetic small-molecule microtubule polymerization inhibitor belonging to the N-substituted 1,2,4-triazole family [1]. T115 was rationally designed to lock the biologically active cis configuration via a 1,2,4-triazole bridge, mimicking combretastatin A-4 (CA-4) while eliminating the unstable stilbene double bond [2]. T115 competes with colchicine for the tubulin β-subunit binding pocket, arrests cancer cells in G₂/M phase, and exhibits broad-spectrum antiproliferative activity in the low nanomolar range [1].

Why Generic Microtubule Inhibitors Cannot Substitute for 1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole (T115)


Although many microtubule-targeting agents share the colchicine binding site (e.g., colchicine, combretastatin A-4, and other triazole-based analogs), their efficacy against multidrug-resistant (MDR) cancer cell lines and their selectivity profiles differ markedly. T115 retains low-nanomolar potency against P-gp/MDR1, MRP1, and ABCG2 overexpressing cells, whereas colchicine and paclitaxel suffer dramatic potency losses (up to >100-fold) in the same MDR models [1]. The 1,2,4-triazole core provides chemical stability absent in stilbene-based analogs, and subtle N-substitution patterns on the indole scaffold critically determine binding affinity and cellular activity [1][2]. Therefore, in-class compounds cannot be interchanged without quantitative head-to-head validation.

Quantitative Comparative Evidence for 1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole (T115) vs. Colchicine and Paclitaxel


Sustained Nanomolar Potency Against MDR Breast Cancer Cells, Unlike Colchicine and Paclitaxel

T115 retains low-nanomolar GI₅₀ in the P-gp-overexpressing MCF-7-Adr breast cancer cell line (13±3 nM), while colchicine exhibits a 131-fold potency loss (GI₅₀ = 327±72 nM) and paclitaxel a >38,000-fold loss (GI₅₀ = 3856±729 nM) relative to T115 [1]. In the parental MCF-7 line, T115 shows GI₅₀ = 4.3±0.2 nM, comparable to colchicine (2.5±0.3 nM) and superior to paclitaxel (<0.1 nM) [1].

Multidrug Resistance Breast Cancer MCF-7-Adr P-glycoprotein

Pan-MDR Activity Across Multiple Resistance Phenotypes (P-gp, MRP1, ABCG2)

T115 maintained GI₅₀ values in the low nanomolar range (2.3–24 nM) across six MDR cell lines with diverse resistance mechanisms, including P-gp (KB-V1, GI₅₀ = 21±0.7 nM), MRP1 (KB-4-D-10, GI₅₀ = 5.7±2.1 nM; PC-3-Adr, GI₅₀ = 24±12 nM), and MDR1-transfected (BC-19, GI₅₀ = 3.2±2.3 nM) [1]. In contrast, colchicine GI₅₀ in KB-V1 (MDR+) rose to 757±99 nM (36-fold loss vs. T115), and paclitaxel exceeded 10,000 nM (>475-fold loss) [1].

Multidrug Resistance P-gp MRP1 ABCG2 Broad-Spectrum Cytotoxicity

Selectivity Index: 500- to 1000-Fold Differential Cytotoxicity Between Cancer and Normal Cells

T115 shows no cytotoxicity against normal human skin fibroblasts GM05659 and FBLC at concentrations up to 10 µM (GI₅₀ >10,000 nM), yielding a selectivity index of 500- to 1000-fold versus cancer cell GI₅₀ values (4.3–24 nM) [1]. In contrast, colchicine and paclitaxel, while potent in parental cancer cells, exhibit significant toxicity to normal tissues at therapeutic doses, a limitation well-documented in clinical use [1].

Selectivity Index Cancer Selectivity Normal Fibroblasts Therapeutic Window

Specific and Exclusive Competition with Colchicine Binding Site, Not Vinca or Taxane Sites

In competitive radioligand binding assays, T115 (0.01–100 µM) inhibited [³H]colchicine binding to >99% pure tubulin, but did not inhibit [³H]vinblastine or [³H]paclitaxel binding [1]. This demonstrates that T115 exclusively targets the colchicine binding pocket in β-tubulin, unlike promiscuous microtubule binders that interact with multiple sites, potentially reducing off-target cytoskeletal disruption [1].

Colchicine Binding Site Tubulin Competitive Binding Target Specificity

In Vivo Tumor Growth Inhibition in Colorectal (HT-29) and Prostate (PC3) Xenograft Models

T115 administered intraperitoneally at 60 or 90 mg/kg on days 0, 2, 4, 6, and 8 significantly inhibited tumor growth in both HT-29 colorectal and PC3 prostate xenografts in NCR nu/nu mice [1]. Statistically significant tumor growth inhibition (p=0.02) was observed after the first dose, and remained significant (p<0.001) for at least 10 days post-treatment [1]. No weight loss or hunched posture was observed at either dose [1].

In Vivo Efficacy Xenograft Colorectal Cancer Prostate Cancer Tumor Growth Inhibition

Improved Aqueous Solubility of T115 Hydrochloride Salt vs. Typical Colchicine-Site Ligands

The hydrochloride salt of T115 dissolves in water at up to 2 mg/mL, and the free base is soluble in 0.1% DMSO/99.9% water at concentrations up to 100 µM [1]. This contrasts with colchicine and combretastatin A-4, which require significant organic co-solvents or specialized formulations for in vivo delivery, a recognized limitation of the class [1].

Aqueous Solubility Formulation Hydrochloride Salt Drug Development

Optimal Research and Procurement Scenarios for 1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole (T115)


Overcoming Multidrug Resistance in Breast Cancer and Leukemia Research

T115 is uniquely suited for studies on P-gp-, MRP1-, and ABCG2-mediated multidrug resistance. Its sustained low-nanomolar GI₅₀ in MCF-7-Adr (13±3 nM), BC-19 (3.2±2.3 nM), and P388-VMDRC (2.3±1.1 nM) cell lines makes it a benchmark tool for investigating MDR mechanisms and screening MDR-reversal strategies [1].

Selective Colchicine-Site Targeting Without Vinca/Taxane Cross-Reactivity

Researchers requiring specific colchicine-binding-site engagement without confounding vinca alkaloid or taxane site interactions should select T115. Radioligand competition assays confirm exclusive [³H]colchicine displacement (0.01–100 µM) with no effect on [³H]vinblastine or [³H]paclitaxel binding [1].

In Vivo Xenograft Efficacy Studies in Colorectal and Prostate Cancer Models

T115 is validated for in vivo use in HT-29 colorectal and PC3 prostate xenograft models at 60–90 mg/kg i.p., with statistically significant tumor growth inhibition and no observed weight loss or distress [1]. This makes it a ready-to-deploy tool for preclinical oncology efficacy studies.

Formulation Development Leveraging Aqueous Solubility of the HCl Salt

The hydrochloride salt of T115 achieves water solubility of up to 2 mg/mL, enabling aqueous intravenous and intraperitoneal formulations without toxic organic co-solvents [1]. This property is advantageous for formulation scientists developing parenteral dosage forms for microtubule inhibitors.

Quote Request

Request a Quote for 1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.